

A Technical Guide to 3-Chloro-2-isobutoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-isobutoxypyridine-5-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Chloro-2-isobutoxypyridine-5-boronic acid**, a key building block in modern synthetic and medicinal chemistry. It includes detailed information on its chemical and physical properties, a general protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the field of drug discovery.

Compound Properties and Specifications

3-Chloro-2-isobutoxypyridine-5-boronic acid is a substituted pyridinylboronic acid derivative. Such compounds are of significant interest in organic synthesis, particularly as coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

Property	Value	Reference(s)
CAS Number	1217501-42-2	[1] [2] [3]
Molecular Formula	C ₉ H ₁₃ BCINO ₃	[1] [2] [3]
Molecular Weight	229.47 g/mol	[2] [3]
Purity	≥98%	[1]
Appearance	Solid	
Storage Temperature	-20°C	[2] [3]
InChI	1S/C9H13BCINO3/c1-6(2)5-15-9-8(10(13)14)3-7(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3	[1]
SMILES	B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O	[4]

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are crucial in medicinal chemistry for several reasons. They are versatile intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[\[5\]](#)[\[6\]](#) The pyridine scaffold, in particular, is a common feature in many biologically active compounds. The presence of chloro and isobutoxy substituents on the pyridine ring allows for fine-tuning of the steric and electronic properties of the final molecule, which can be critical for its biological activity and pharmacokinetic profile.

Substituted pyridines are integral components of numerous therapeutic agents.[\[7\]](#) The use of **3-Chloro-2-isobutoxypyridine-5-boronic acid** in Suzuki-Miyaura coupling reactions enables the efficient synthesis of aryl- and heteroaryl-substituted pyridines, which are key structures in many drug candidates.[\[8\]](#)[\[9\]](#) The development of efficient coupling methods for such building blocks is an active area of research aimed at accelerating the drug discovery process.[\[10\]](#)[\[11\]](#)

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.^[7] While a specific protocol for **3-Chloro-2-isobutoxypyridine-5-boronic acid** is not detailed in the provided results, a general and robust protocol for the coupling of substituted pyridine boronic acids with aryl halides can be presented.

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of **3-Chloro-2-isobutoxypyridine-5-boronic acid** with an aryl halide.

Materials:

- **3-Chloro-2-isobutoxypyridine-5-boronic acid**
- Aryl halide (e.g., aryl bromide or chloride)
- Palladium catalyst (e.g., Palladium(II) acetate, $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., SPhos, XPhos)
- Base (e.g., Cesium carbonate, Potassium carbonate, Potassium phosphate)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), often with added water

General Procedure:

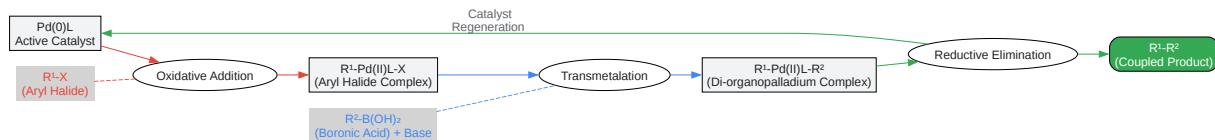
- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **3-Chloro-2-isobutoxypyridine-5-boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol% $\text{Pd}(\text{OAc})_2$), the phosphine ligand (e.g., 4 mol% SPhos), and the base (2.0 equivalents).^[7]
- Solvent Addition: Add the anhydrous organic solvent, followed by degassed water if required by the specific catalytic system. The use of aqueous bases is common.^[7]
- Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the optimized temperature (typically between 80-110 °C) for the required time (e.g., 12-24 hours).^{[7][9]}

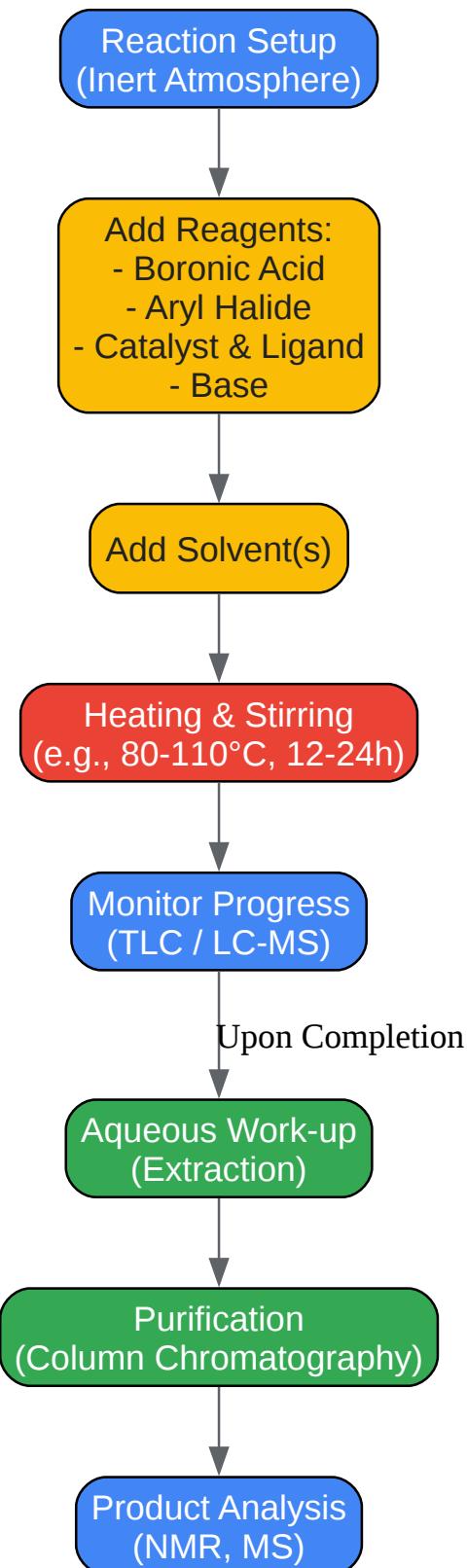
- Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[7\]](#)
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[\[7\]](#)
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.[\[7\]](#)

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.





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- To cite this document: BenchChem. [A Technical Guide to 3-Chloro-2-isobutoxypyridine-5-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578320#3-chloro-2-isobutoxypyridine-5-boronic-acid-cas-number>

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